Fluralaner, (S)-

Description

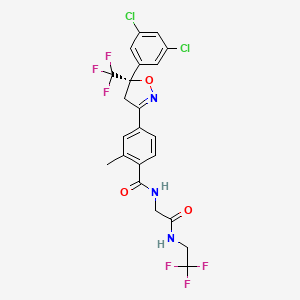

Structure

2D Structure

3D Structure

Properties

CAS No. |

1122022-02-9 |

|---|---|

Molecular Formula |

C22H17Cl2F6N3O3 |

Molecular Weight |

556.3 g/mol |

IUPAC Name |

4-[(5S)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide |

InChI |

InChI=1S/C22H17Cl2F6N3O3/c1-11-4-12(2-3-16(11)19(35)31-9-18(34)32-10-21(25,26)27)17-8-20(36-33-17,22(28,29)30)13-5-14(23)7-15(24)6-13/h2-7H,8-10H2,1H3,(H,31,35)(H,32,34)/t20-/m0/s1 |

InChI Key |

MLBZKOGAMRTSKP-FQEVSTJZSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=NO[C@@](C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action

Ligand-Gated Chloride Channel Antagonism

Fluralaner (B1663891) exerts its insecticidal and acaricidal effects by interfering with the function of specific ion channels crucial for neuronal signaling in arthropods.

Gamma-Aminobutyric Acid (GABA)-Gated Chloride Channel (GABA-Cl) Interactions

The primary molecular target of Fluralaner is the gamma-aminobutyric acid (GABA)-gated chloride channel, a key component of inhibitory neurotransmission in the arthropod central nervous system.

Fluralaner is a potent non-competitive antagonist that selectively binds to the "resistant to dieldrin" (RDL) subunit, which forms functional GABA-gated chloride channels in insects and other arthropods researchgate.netresearchgate.netcore.ac.uknih.govnih.govrhhz.netnih.gov. This binding exhibits high selectivity for arthropod RDL subunits over mammalian GABA receptors, contributing to its favorable safety profile in vertebrates researchgate.netnih.govontosight.aibiorxiv.org. The interaction of Fluralaner with the RDL subunit involves specific amino acid residues located within the transmembrane domains, particularly at the interface between receptor subunits researchgate.netmdpi.comconicet.gov.ar. Residues such as glycine (B1666218) at the third position (G3') in the third transmembrane domain (TMD3) have been identified as critical for Fluralaner's binding and efficacy, with mutations at this site significantly reducing its potency nih.govnih.govscienceopen.complos.org.

Crucially, the biological activity of Fluralaner is enantioselective. The (S)-enantiomer of Fluralaner has been shown to be significantly more active, being 33-39 times more potent than the (R)-enantiomer against certain insect species, and possesses a superior binding affinity to the GABA receptor researchgate.net. This enantioselectivity suggests that the precise stereochemistry of Fluralaner is vital for its optimal interaction with the target RDL subunit.

Upon binding to the RDL subunit, Fluralaner acts as an antagonist, inhibiting the influx of chloride ions that normally occurs when GABA binds to its orthosteric site. This antagonism prevents the hyperpolarization of the postsynaptic neuron, thereby disrupting inhibitory neurotransmission nih.govontosight.ainih.gov. Electrophysiological studies, employing techniques such as two-electrode voltage clamping, have consistently demonstrated that Fluralaner significantly inhibits GABA-induced chloride currents in expressed RDL channels mdpi.comnih.govresearchgate.net. The inhibition is often described as state-dependent, suggesting that Fluralaner may preferentially bind to the activated conformation of the RDL channel in a stepwise manner researchgate.netnih.gov.

The potency of Fluralaner against RDL channels is notable. For instance, its IC50 value for inhibiting Bactrocera dorsalis RDL (BdRDL) is approximately 1.5 × 10⁻⁷ M mdpi.comnih.gov. Compared to older insecticides targeting the same receptor, Fluralaner demonstrates significantly higher potency. It is several orders of magnitude more potent than picrotoxinin (B1677863) and dieldrin (B1670511), and 5-236 times more potent than fipronil (B1672679) on various arthropod RDLs researchgate.netcore.ac.uknih.gov.

Research has characterized the interaction of Fluralaner with RDL subunits from a range of arthropod species, including Aedes aegypti, Plutella xylostella, Varroa destructor, Apis mellifera, Chilo suppressalis, and Drosophila melanogaster mdpi.com. Studies have revealed variations in sensitivity to Fluralaner among these species. For example, while the RDL from B. dorsalis has an IC50 of 1.5 × 10⁻⁷ M, RDLs from species like C. suppressalis, Laodelphax striatellus, and D. melanogaster exhibit IC50 values that are approximately 10- to 100-fold lower, indicating higher sensitivity mdpi.comnih.gov. Furthermore, specific point mutations in the RDL subunit, such as the G3'MTMD3 mutation, have been shown to reduce Fluralaner's potency across different arthropod species nih.gov. In Drosophila melanogaster, mutations like RdlI276C and RdlG335M have been linked to altered sensitivity or resistance to Fluralaner nih.gov.

L-Glutamate-Gated Chloride Channel (GluCl) Interactions

In addition to its primary action on GABA-gated chloride channels, Fluralaner also exhibits antagonistic activity against L-glutamate-gated chloride channels (GluCls) researchgate.netresearchgate.netcore.ac.uknih.govnih.govrhhz.net. GluCls are another class of inhibitory ligand-gated ion channels in invertebrates. However, comparative studies consistently indicate that the GABA-gated chloride channel (RDL) is the principal target for Fluralaner researchgate.netcore.ac.uknih.govrhhz.net. For instance, in Rhipicephalus microplus, the RDL subunit is approximately 52-fold more sensitive to Fluralaner inhibition than the GluCl subunit researchgate.netcore.ac.uknih.gov. Similarly, in Musca domestica, Fluralaner's inhibitory effect on GABA-gated chloride channels was found to be 15 times stronger than its effect on glutamate-gated chloride channels rhhz.net. While Fluralaner can modulate GluCl, its high selectivity and potent inhibition of RDL underscore the latter as its main mode of action.

Neuronal and Synaptic Dysfunction Induction in Arthropods

The antagonism of GABA-gated chloride channels by Fluralaner leads to a cascade of effects that ultimately result in neuronal and synaptic dysfunction in arthropods. By blocking chloride ion influx, Fluralaner disrupts the inhibitory signaling mediated by GABA, which is crucial for maintaining neuronal homeostasis and preventing over-excitation nih.govontosight.aimdpi.comnih.gov. This disruption causes hyperexcitation of postsynaptic neurons, characterized by uncontrolled and excessive neuronal firing nih.govontosight.aimdpi.comnih.gov. This state of neuronal hyperexcitability leads to a breakdown in coordinated nervous system function, manifesting as paralysis and, ultimately, death of the affected arthropod nih.govontosight.aimdpi.comnih.gov. The interference with synaptic transmission can also impact vital physiological processes such as movement and potentially feeding and reproductive behaviors researchgate.net.

Data Tables

Table 1: Fluralaner Potency Against Arthropod RDL Subunits

| Arthropod Species | RDL Subunit | IC₅₀ (M) | Reference(s) |

| Bactrocera dorsalis | BdRDL | 1.5 × 10⁻⁷ | mdpi.comnih.gov |

| Aedes aegypti | AeRDL | Similar to BdRDL | mdpi.comnih.gov |

| Chilo suppressalis | CsRDL | ~1.5 × 10⁻⁸ to 1.5 × 10⁻⁹ | mdpi.comnih.gov |

| Drosophila melanogaster | DmRDL | ~1.5 × 10⁻⁸ to 1.5 × 10⁻⁹ | mdpi.comnih.gov |

| Plutella xylostella | PxRDL | ~1.5 × 10⁻⁸ to 1.5 × 10⁻⁹ | mdpi.comnih.gov |

| Varroa destructor | VdRDL | ~1.5 × 10⁻⁸ to 1.5 × 10⁻⁹ | mdpi.comnih.gov |

| Apis mellifera | AmRDL | ~1.5 × 10⁻⁸ to 1.5 × 10⁻⁹ | mdpi.comnih.gov |

| Chilo suppressalis (wild-type) | CsRDL | 4.20 × 10⁻⁹ (4.20 nM) | nih.govscienceopen.com |

Table 2: Comparative Potency of Fluralaner Against RDL and GluCl Channels

| Arthropod Species | Target Channel | Relative Sensitivity to Fluralaner | Reference(s) |

| Rhipicephalus microplus | RDL | 52-fold more sensitive | researchgate.netcore.ac.uknih.gov |

| Rhipicephalus microplus | GluCl | 1-fold | researchgate.netcore.ac.uknih.gov |

| Musca domestica | GABA-Cl | 15-fold more sensitive | rhhz.net |

| Musca domestica | GluCl | 1-fold | rhhz.net |

Compound Name List:

Fluralaner

(S)-Fluralaner

(R)-Fluralaner

Fipronil

Dieldrin

Picrotoxinin

Avermectin

Ivermectin

Broflanilide

Isoxazolines

Meta-diamides

Molecular Basis of Selectivity Between Arthropod and Vertebrate Receptors

A key feature of fluralaner's efficacy and safety profile is its high selectivity for arthropod receptors over those found in vertebrates, including mammals tga.gov.aufrontiersin.orgeuropa.eunih.gov. This selectivity is crucial for its therapeutic use in animals. The differential activity stems from significant pharmacological and structural variations between the ligand-gated chloride channels of arthropods and vertebrates europa.eu.

Fluralaner exhibits considerably lower binding affinity to mammalian GABA receptors compared to its binding to arthropod receptors europa.eunih.goveuropa.eubiorxiv.org. For instance, studies have shown it to be poorly effective against rat brain membranes and rat or canine GABA channels biorxiv.org. The primary target in arthropods, the RDL subunit, is significantly more sensitive to fluralaner than other receptor subtypes, such as GluCls in Rhipicephalus (R.) microplus, where RDL is 52-fold more sensitive researchgate.netcore.ac.uk. This differential sensitivity underpins the compound's favorable safety margin in non-target species.

The molecular basis for fluralaner's selectivity lies in the structural differences of the binding sites within the GABA receptors of arthropods versus vertebrates nih.govresearchgate.net. Comparative analyses of amino acid sequences in the transmembrane domains (TMDs) of these receptors have identified critical residues that confer differential binding affinities.

For example, a specific glycine residue at position 3' in the third transmembrane domain (G3'TMD3) of arthropod RDL receptors is vital for fluralaner interaction. When this glycine is substituted with methionine (G3'MTMD3), a residue commonly found in vertebrate GABARs, fluralaner's binding affinity is significantly altered nih.gov. Furthermore, the binding pocket in arthropod GABARs is characterized by greater cavity depth, a larger surface area, and increased volume compared to those in non-target species. These structural features facilitate enhanced binding affinity specifically with (S)-fluralaner researchgate.net. Molecular modeling studies have also identified specific residues such as Asn 317 and Gln 382 in the Bactrocera dorsalis RDL subunit that form hydrogen bonds with fluralaner, contributing to its binding mdpi.com.

To elucidate the differential interactions, researchers have employed electrophysiological techniques and binding assays using heterologous expression systems, such as Xenopus oocytes and HEK293 cell lines researchgate.netcore.ac.ukmdpi.complos.org. These studies have confirmed fluralaner's potent antagonistic activity on arthropod RDL subunits.

Comparative studies have demonstrated that fluralaner is orders of magnitude more potent against arthropod RDLs than against vertebrate GABAA receptors, with rat GABAA receptors remaining largely unaffected researchgate.netcore.ac.uk. Fluralaner also significantly outperformed established insecticides like fipronil in its efficacy against arthropod RDLs researchgate.netcore.ac.uk. These experimental findings provide robust evidence for fluralaner's specific targeting of invertebrate ion channels.

Molecular Modeling and Docking Studies of Fluralaner-Receptor Interactions

Molecular modeling and docking studies have been instrumental in visualizing and understanding how fluralaner interacts with its target receptors at an atomic level mdpi.comnih.govresearchgate.netacs.orgsemanticscholar.orgresearchgate.net. These computational approaches predict that fluralaner binds within the transmembrane domain of the RDL receptor. The models suggest that fluralaner forms hydrogen bonds with key amino acid residues, such as Asn 317 and Gln 382 in the B. dorsalis RDL subunit, anchoring it to the binding site mdpi.com.

Furthermore, these studies have provided insights into the enantioselective binding of fluralaner. Molecular docking and MM-GBSA calculations indicate that (S)-fluralaner exhibits a superior binding affinity to the GABAR (−48.43 kcal/mol) compared to the (R)-enantiomer (−36.36 kcal/mol) researchgate.net. These computational findings align with the observed higher bioactivity of (S)-fluralaner and underscore the importance of the specific stereochemistry for optimal receptor interaction researchgate.netacs.org. The modeling also helps to pinpoint specific amino acid residues and structural features within the arthropod receptor that are crucial for this selective binding nih.gov.

Interactions of Fluralaner with Biological Membranes

Fluralaner is characterized by its high lipophilicity, indicated by a high octanol/water partition coefficient (log Pow of 5.35) nih.gov. This property influences its interaction with biological membranes. Studies utilizing experimental and in silico models, including Langmuir monolayers and molecular dynamics simulations, have confirmed that fluralaner readily penetrates, associates with, and accumulates within lipid membranes conicet.gov.arnih.govacs.orgresearchgate.net.

These interactions suggest that fluralaner can partition into the lipid bilayer, potentially acting as a spacer between phospholipid molecules and influencing membrane structure and organization conicet.gov.ar. The ability of fluralaner to persist and accumulate in lipid membranes implies that it can reach high local concentrations within various tissues and organs nih.govacs.orgresearchgate.net. This characteristic is important for its systemic distribution and long-lasting efficacy, but also highlights the need for careful handling to avoid unintended exposure to vertebrate organisms.

Efficacy and Spectrum of Activity in Arthropod Pest Management

Insecticidal Efficacy Studies

Fluralaner (B1663891) has been extensively evaluated for its efficacy against a wide array of insect pests of veterinary and public health importance. The following sections delineate its activity against specific orders of insects.

Activity Against Dipteran Pests (e.g., Muscidae, Culicidae, Tephritidae)

Fluralaner exhibits potent insecticidal effects against various members of the order Diptera, which includes significant pests such as house flies, mosquitoes, and fruit flies. Its efficacy has been demonstrated in both larval and adult stages.

Larvicidal Efficacy Paradigms

Studies have shown that fluralaner is a highly effective larvicide against several mosquito species. Research has established specific lethal concentrations required to control larval populations. For instance, against fourth-instar larvae of Aedes aegypti and Anopheles gambiae, the 24-hour lethal concentrations causing 50% mortality (LC50) were determined to be 1.8 parts per billion (ppb) and 0.4 ppb, respectively. purdue.edu Another study highlighted the potential of a single application of microencapsulated fluralaner to control mosquito larvae for up to five weeks. researchgate.netnih.gov Research has also been conducted on the larvicidal potential against the common house fly (Musca domestica) and biting midges (Culicoides sonorensis) using a yeast microencapsulation technique, demonstrating its effectiveness as a long-lasting larvicide. researchgate.net

| Pest Species | Larval Stage | LC50 (24h) | Reference |

| Aedes aegypti | Fourth-instar | 1.8 ppb | purdue.edu |

| Anopheles gambiae | Fourth-instar | 0.4 ppb | purdue.edu |

Adulticidal Efficacy Investigations

The adulticidal properties of fluralaner have been investigated against several filth fly species. In topical application studies on insecticide-susceptible horn flies (Haematobia irritans), fluralaner was found to be more than twice as toxic as permethrin (B1679614) at 24 hours post-application. researchgate.net Conversely, against stable flies (Stomoxys calcitrans), permethrin was significantly more toxic than fluralaner. researchgate.net

Against four pyrethroid-resistant strains of the house fly (Musca domestica), topical application of fluralaner was 6- to 28-fold more toxic than permethrin. researchgate.net In oral toxicity studies with house flies, fluralaner was found to be 9- to 118-fold more toxic than imidacloprid (B1192907) across four different strains. researchgate.net For adult mosquitoes, the toxicity of fluralaner appears to be slower. In topical application assays with Aedes aegypti, the lethal dose causing 50% mortality (LD50) was 1.3 ng/mg at 24 hours, which increased in potency to 0.26 ng/mg after 72 hours, indicating a delayed toxic effect. purdue.edu

| Pest Species | Application | Metric | Value | Reference |

| Haematobia irritans (Horn Fly) | Topical | 24h Toxicity vs. Permethrin | >2-fold higher | researchgate.net |

| Musca domestica (House Fly) | Oral | 24h Toxicity vs. Imidacloprid | 9- to 118-fold higher | researchgate.net |

| Aedes aegypti (Mosquito) | Topical | 24h LD50 | 1.3 ng/mg | purdue.edu |

| Aedes aegypti (Mosquito) | Topical | 72h LD50 | 0.26 ng/mg | purdue.edu |

Activity Against Siphonapteran Pests (e.g., Ctenocephalides felis)

Fluralaner has demonstrated exceptional efficacy against the cat flea, Ctenocephalides felis, a prevalent ectoparasite of dogs and cats. Studies have consistently shown a rapid onset of activity and sustained insecticidal effect over extended periods.

Following oral administration to dogs, fluralaner's activity against fleas begins within one hour, with a significant reduction in flea numbers observed at two hours (36.7% efficacy) and four hours (88% efficacy). merck.combravecto.com.cn The speed of kill is high, with efficacy reaching 80.5% at four hours post-treatment and ≥99.4% at 8, 12, and 24 hours. merck.combravecto.com.cn This high level of efficacy is maintained for up to 12 weeks, with flea kill rates of 98.0-100% observed at 8 and 12 hours after re-infestation during this period. merck.combravecto.com.cn

In a simulated home environment, flea-control efficacy on dogs treated with fluralaner was greater than 99% at all evaluations over a 12-week period. merck.com Field studies have reported flea-control efficacy in households with treated dogs to be 99.2% at week 2, and 99.8% or higher at weeks 4, 8, and 12. nih.gov

Furthermore, fluralaner has a profound impact on flea reproduction. Within 48 hours of treatment, egg production from female fleas on treated dogs was reduced by 99.9%. bravecto.comresearchgate.netchemicalbook.com Subsequently, 100% efficacy in preventing egg laying was observed for the entire 122-day evaluation period, effectively breaking the flea life cycle. bravecto.comchemicalbook.com

| Time Post-Treatment/Re-infestation | Efficacy Against C. felis | Reference |

| 2 hours (post-treatment) | 36.7% | merck.combravecto.com.cn |

| 4 hours (post-treatment) | 88.0% | merck.combravecto.com.cn |

| 8 hours (post-treatment) | ≥99.4% | merck.combravecto.com.cn |

| 48 hours (post-treatment) | 100% | bravecto.comresearchgate.netchemicalbook.com |

| Weeks 4, 8, 12 (8 hours post-re-infestation) | 98.0-100% | merck.combravecto.com.cn |

| Weeks 2-12 (household efficacy) | 99.2% - 99.9% | nih.gov |

Activity Against Blattodean Pests (e.g., German cockroaches)

Research into the efficacy of fluralaner against the German cockroach, Blattella germanica, has provided specific toxicity data. A study determined the lethal dose for 50% of the test population (LD50) via topical application to be 26.9 nanograms per insect. ufl.edu When compared to the widely used insecticide fipronil (B1672679), fluralaner demonstrated lower, though still notable, activity against Blattella germanica in topical application tests. ufl.edu

| Pest Species | Application | Metric | Value | Reference |

| Blattella germanica | Topical | 48h LD50 | 26.9 ng/insect | ufl.edu |

Activity Against Hemipteran Pests (e.g., Triatominae, Cimicidae)

Fluralaner has shown significant insecticidal properties against blood-feeding hemipteran pests, including triatomine bugs and bed bugs.

In a study evaluating its effect on Triatoma brasiliensis, a primary vector of Chagas disease, dogs were treated with fluralaner. researchgate.net Triatomine nymphs that fed on these dogs exhibited 100% mortality for up to 7 months post-treatment. researchgate.net The mortality rate gradually decreased in the subsequent months, reaching 66.4% at 8 months, 57% at 9 months, and 35% at 10 months. researchgate.net

Fluralaner has also been identified as a potent agent for controlling the common bed bug, Cimex lectularius. Laboratory studies using an artificial feeding system showed that fluralaner at concentrations of 500 ng/mL or higher resulted in 100% incapacitation (death or immobility) of bed bugs. researchgate.net Further research demonstrated that bed bugs feeding on chickens that had ingested fluralaner experienced high mortality rates. nih.gov Mortality was over 50% within 30 minutes of the chickens being treated and reached 100% two days post-treatment. purdue.edu This effect was sustained, with mortality rates remaining at 66.6% at 28 days post-treatment. purdue.edu Fluralaner was also effective against pyrethroid- and fipronil-resistant bed bug strains. ufl.edu

| Pest Species | Host/Method | Efficacy | Duration | Reference |

| Triatoma brasiliensis | Fed on treated dogs | 100% mortality | Up to 7 months | researchgate.net |

| Triatoma brasiliensis | Fed on treated dogs | 66.4% mortality | 8 months | researchgate.net |

| Cimex lectularius | Artificial feeding system (≥500 ng/mL) | 100% incapacitation | - | researchgate.net |

| Cimex lectularius | Fed on treated chickens | 100% mortality | 2 days post-treatment | purdue.edu |

| Cimex lectularius | Fed on treated chickens | 66.6% mortality | 28 days post-treatment | purdue.edu |

Activity Against Lepidopteran Pests (e.g., Chilo suppressalis, Spodoptera litura)

Fluralaner, (S)- has shown notable insecticidal effects on key lepidopteran pests, including the Asiatic rice borer (Chilo suppressalis) and the tobacco cutworm (Spodoptera litura).

Research indicates that Fluralaner, (S)- is highly toxic to Spodoptera litura larvae through both topical and oral application. Studies have shown that younger larvae are more susceptible to the compound. Sublethal effects have also been observed, including a reduction in larval body weight, decreased rates of pupation and emergence, and the development of notched wings in adult moths. These developmental abnormalities are associated with changes in the transcript levels of genes crucial for insect development, such as chitinase (B1577495) 5 (CHT5) and juvenile hormone acid methyltransferase (Jhamt).

Comparative studies have demonstrated the high activity of Fluralaner, (S)- against Chilo suppressalis. When compared to the broad-spectrum insecticide fipronil, Fluralaner, (S)- exhibited higher activity against this significant agricultural pest.

Table 1: Efficacy of Fluralaner, (S)- against Lepidopteran Pests

| Pest Species | Efficacy Highlights | Observed Sublethal Effects |

|---|---|---|

| Spodoptera litura | Highly toxic to larvae via topical and oral application. Younger larvae are more susceptible. | Reduced larval body weight, decreased pupation and emergence rates, notched wings in adults. |

| Chilo suppressalis | Demonstrated higher activity compared to fipronil in laboratory settings. | Not detailed in the reviewed literature. |

Activity Against Hymenopteran Pests (e.g., Solenopsis invicta)

The red imported fire ant, Solenopsis invicta, a significant invasive pest, has been a subject of efficacy studies involving Fluralaner, (S)-. Research has revealed differential susceptibility to the compound between different developmental stages of the ant.

Worker ants of Solenopsis invicta have been found to be significantly more sensitive to Fluralaner, (S)- than fourth-instar larvae. This difference in tolerance is a key consideration for the potential use of this compound in control strategies for this pest.

**Table 2: Efficacy of Fluralaner, (S)- against *Solenopsis invicta***

| Developmental Stage | Susceptibility to Fluralaner, (S)- | Key Findings |

|---|---|---|

| Worker Ants | High | Significantly more sensitive to the compound. |

| Fourth-Instar Larvae | Low | Demonstrates greater tolerance compared to worker ants. |

Activity Against Coleopteran Pests (e.g., Tribolium castaneum, Phyllotreta striolata)

Fluralaner, (S)- has been evaluated for its efficacy against coleopteran pests, with available data focusing on the red flour beetle, Tribolium castaneum.

Studies comparing the insecticidal activity of Fluralaner, (S)- to fipronil have shown that Fluralaner, (S)- possesses higher activity against Tribolium castaneum. This suggests its potential as an effective agent for managing this stored product pest.

No specific efficacy data for Fluralaner, (S)- against the striped flea beetle, Phyllotreta striolata, was identified in the reviewed scientific literature.

Table 3: Efficacy of Fluralaner, (S)- against Coleopteran Pests

| Pest Species | Efficacy Highlights |

|---|---|

| Tribolium castaneum | Higher insecticidal activity observed when compared to fipronil. |

| Phyllotreta striolata | No specific efficacy data available in the reviewed literature. |

Acaricidal Efficacy Studies

Fluralaner, (S)- is well-documented for its potent acaricidal properties, demonstrating high efficacy against a range of tick and mite species that are of significant veterinary importance.

Activity Against Ixodidae (e.g., Ixodes ricinus, Rhipicephalus microplus)

The efficacy of Fluralaner, (S)- has been extensively studied against hard ticks of the family Ixodidae, including the castor bean tick (Ixodes ricinus) and the southern cattle tick (Rhipicephalus microplus).

Against Ixodes ricinus, Fluralaner, (S)- has demonstrated a rapid onset of action and sustained efficacy. Studies have shown a high percentage of tick mortality within hours of exposure, with this efficacy being maintained over an extended period following a single administration.

For Rhipicephalus microplus, both in vitro and in vivo studies have confirmed the high acaricidal efficacy of Fluralaner, (S)-. Laboratory assays have established its potent activity, and field trials have demonstrated its effectiveness in controlling infestations on host animals.

Table 4: Acaricidal Efficacy of Fluralaner, (S)- against Ixodidae

| Tick Species | Onset of Action | Sustained Efficacy |

|---|---|---|

| Ixodes ricinus | High mortality within hours of exposure. | Efficacy is maintained for an extended duration after a single treatment. |

| Rhipicephalus microplus | Potent activity demonstrated in in vitro assays. | High efficacy in controlling infestations in field conditions. |

Activity Against Tetranychidae (e.g., Tetranychus urticae)

The two-spotted spider mite, Tetranychus urticae, a significant pest in agriculture, has been shown to be susceptible to Fluralaner, (S)-.

Research has highlighted the high activity of Fluralaner, (S)- against both the adult female and egg stages of Tetranychus urticae. Sublethal effects have also been documented, with exposure to the compound leading to a significant reduction in the duration of the adult female's life and a decrease in fecundity.

**Table 5: Acaricidal Efficacy of Fluralaner, (S)- against *Tetranychus urticae***

| Developmental Stage | Efficacy Highlights | Sublethal Effects on Adults |

|---|---|---|

| Adult Females | High activity observed. | Reduced lifespan and fecundity. |

| Eggs | Excellent activity demonstrated. | Not applicable. |

Activity Against Soft Ticks (e.g., Ornithodoros moubata)

Fluralaner, (S)- has also been evaluated for its efficacy against soft ticks, with studies on Ornithodoros moubata demonstrating its potent acaricidal properties.

In vitro feeding assays have shown that Fluralaner, (S)- is highly active against Ornithodoros moubata. The compound has been shown to be effective against various life stages of this soft tick, indicating its potential for use in controlling this vector of diseases.

**Table 6: Acaricidal Efficacy of Fluralaner, (S)- against *Ornithodoros moubata***

| Exposure Method | Efficacy Highlights |

|---|---|

| In Vitro Feeding | High activity against various life stages. |

Impact on Arthropod Reproductive Biology

Fluralaner, (S)- demonstrates significant impacts on the reproductive biology of various arthropod pests, affecting their ability to lay eggs and the subsequent development of their offspring. These sublethal effects are crucial in breaking the life cycle of pests and managing infestations.

Oviposition Inhibition Mechanisms

Fluralaner has been shown to potently inhibit the reproductive capacity of several arthropod species, primarily by reducing or completely ceasing egg-laying (oviposition). mdpi.comresearchgate.netnih.govresearchgate.net The primary mechanism of action for fluralaner is the antagonism of GABA- and L-glutamate-gated chloride channels in the nervous system of insects. nih.govnih.gov This disruption of neurotransmission leads to hyperexcitation, paralysis, and ultimately the death of the pest. researchgate.net

While the precise molecular cascade leading from neurotoxicity to oviposition inhibition is still being fully elucidated, it is understood that the proper functioning of the nervous system is critical for the complex physiological and behavioral processes of reproduction. nih.gov These processes include hormone regulation, yolk protein synthesis (vitellogenesis), and the physical act of oviposition. researchgate.netnih.govresearchgate.netcas.cz By disrupting neural signaling, fluralaner likely interferes with the hormonal and physiological coordination necessary for egg development and laying. researchgate.net

In studies on the cat flea, Ctenocephalides felis, exposure to sub-lethal concentrations of fluralaner resulted in a complete cessation of oviposition. nih.govnih.gov For instance, at concentrations as low as 25.0 ng/mL, fleas that survived for 4 to 5 days of feeding did not produce any eggs. nih.gov Even at lower concentrations of 12.5 ng/mL and 6.25 ng/mL, oviposition was controlled by 99.6% and 80.6%, respectively. nih.gov

Similarly, in the neotropical malaria vector, Anopheles aquasalis, exposure to a sublethal dose of fluralaner led to a significant decrease in the number of eggs laid when compared to a control group. researchgate.netnih.govnih.gov However, the impact on fecundity can vary between species. For example, in a study on three species of Bactrocera fruit flies, sublethal doses of fluralaner did not alter the fecundity of B. cucurbitae or B. tau, but significantly decreased it in B. dorsalis at the LC30 concentration. Interestingly, at the LC50 concentration, fluralaner was observed to stimulate the reproductive capacity of B. dorsalis. mdpi.comnih.gov

Larval Development Disruption

Research on the cat flea, Ctenocephalides felis, has demonstrated that fluralaner exerts a strong larvicidal effect at exceptionally low concentrations. nih.govnih.gov While the compound did not show an ovicidal effect (killing the egg itself), it significantly reduced pupal development. nih.gov At a concentration of 12.5 ng/mL, pupal development was reduced by 85.1%, and at 6.25 ng/mL, it was reduced by 88.7%. nih.gov This ultimately led to 100% control of adult emergence at the 12.5 ng/mL concentration. nih.gov

The potential of fluralaner as a larvicide is also being explored for other disease-carrying insects. Studies have investigated its use to target the larval stages of flies and mosquitoes before they mature into adults, which are the primary vectors for disease transmission. nih.gov By targeting larvae directly in their aquatic or terrestrial habitats, it is possible to reduce pest populations before they become a significant problem. nih.gov

Comparative Efficacy with Other Established Pesticides

The efficacy of Fluralaner, (S)- has been compared to a range of established pesticides across different chemical classes. These studies provide valuable insights into its relative performance in controlling key arthropod pests.

Comparison with Phenylpyrazole Insecticides (e.g., Fipronil)

Fluralaner has demonstrated superior or non-inferior efficacy compared to fipronil, a widely used phenylpyrazole insecticide, in numerous studies, particularly in the control of fleas and ticks on companion animals. nih.govnih.gov

In a multi-centered field study comparing a single oral administration of fluralaner to three sequential topical treatments of fipronil for flea and tick control on dogs, fluralaner showed significantly superior efficacy against fleas. nih.govnih.gov At weeks 2, 4, 8, and 12, the flea control efficacy in households treated with fluralaner was 99.2%, 99.8%, 99.8%, and 99.9% respectively, while for fipronil it was 94.1%, 93.0%, 96.0%, and 97.3%. nih.gov For tick control, fluralaner's efficacy was 99.9%, 99.9%, 99.7%, and 100% at the same time points, compared to fipronil's efficacy of 97.6%, 93.8%, 100%, and 100%. nih.gov

Another study on cats showed that a single application of a fluralaner-containing spot-on product provided 99.7% to 100% efficacy against fleas for 13 weeks, which was significantly higher than the 30.6% to 65.6% efficacy observed with a fipronil-based spot-on. marvistavet.com Research has also indicated that fluralaner is effective against fipronil-resistant strains of some pests, which is attributed to its different binding site on the GABA receptor. d-nb.info

| Time Point | Fluralaner Flea Efficacy (%) | Fipronil Flea Efficacy (%) | Fluralaner Tick Efficacy (%) | Fipronil Tick Efficacy (%) |

|---|---|---|---|---|

| Week 2 | 99.2 | 94.1 | 99.9 | 97.6 |

| Week 4 | 99.8 | 93.0 | 99.9 | 93.8 |

| Week 8 | 99.8 | 96.0 | 99.7 | 100 |

| Week 12 | 99.9 | 97.3 | 100 | 100 |

Comparison with Macrocyclic Lactones (e.g., Avermectins, Ivermectin)

Comparisons between fluralaner and macrocyclic lactones have also been conducted, demonstrating fluralaner's potent activity.

In a study on canaries infested with the red mite Dermanyssus gallinae, the efficacy of oral fluralaner was found to be superior to topical selamectin (B66261), with treatment successes of 90.90% and 80.0%, respectively. nih.gov Another study on cats showed that a single topical application of fluralaner reduced flea populations by 96.6% within 7 days and by 100% at 12 weeks, which was significantly greater than three consecutive monthly treatments with selamectin that resulted in a 91.3% reduction at the end of 12 weeks. dntb.gov.ua

While direct, head-to-head efficacy trials against the same pests are not always available for all macrocyclic lactones, some studies provide insights. For instance, research on bed bugs resistant to pyrethroids and fipronil showed that fluralaner outperformed ivermectin, inducing a high mortality rate for up to 28 days post-treatment. researchgate.net A study on poultry farms found that fluralaner was highly effective at killing bed bugs that fed on dosed chickens, whereas ivermectin was ineffective. nih.gov

A study comparing a single topical administration of fluralaner to three monthly applications of a topical imidacloprid and moxidectin (B1677422) combination for generalized demodicosis in dogs found that fluralaner had a miticidal efficacy of 99.7% at Day 28, >99.9% at Day 56, and 100% at Day 84. nih.gov In contrast, the efficacy of the imidacloprid/moxidectin combination was significantly lower at 9.8%, 45.4%, and 0% at the same time points. nih.gov

| Pest | Fluralaner Efficacy (%) | Macrocyclic Lactone (Active) | Macrocyclic Lactone Efficacy (%) | Study Duration |

|---|---|---|---|---|

| Dermanyssus gallinae (on canaries) | 90.9 | Selamectin | 80.0 | Short-term |

| Ctenocephalides felis (on cats) | 100 | Selamectin | 91.3 | 12 Weeks |

| Demodex sp. (on dogs) | 100 | Moxidectin (with Imidacloprid) | 0 | 84 Days |

Comparison with Organochlorine and Pyrethroid Insecticides

Fluralaner has shown significant advantages over older classes of insecticides like organochlorines and pyrethroids, particularly in its efficacy against resistant pest populations.

In a study on filth flies, topical fluralaner was found to be 6- to 28-fold more toxic than the pyrethroid permethrin in four pyrethroid-resistant strains of house flies. nih.gov Against insecticide-susceptible horn flies, fluralaner outperformed permethrin by more than two-fold. nih.gov

Furthermore, fluralaner has demonstrated efficacy against pyrethroid-resistant Chagas disease vectors. In a study on Triatoma infestans, a single oral dose of fluralaner administered to dogs resulted in high mortality of both pyrethroid-resistant and susceptible nymphs that fed on the dogs for up to 120 days post-treatment. researchgate.net Synthetic pyrethroids have largely replaced organochlorine and organophosphate insecticides for the control of Chagas disease vectors, but resistance has emerged as a significant issue. The effectiveness of fluralaner against these resistant strains highlights its potential as a valuable tool in integrated vector management programs. researchgate.net

| Pest (Strain) | Fluralaner Toxicity (relative to Permethrin) | Application Method |

|---|---|---|

| House Fly (Pyrethroid-Resistant) | 6- to 28-fold more toxic | Topical |

| Horn Fly (Susceptible) | > 2-fold more toxic | Topical |

| Triatoma infestans (Pyrethroid-Resistant) | High mortality up to 120 days post-treatment | Oral (to host) |

Comparative Analysis with Other Isoxazoline (B3343090) Compounds

Fluralaner belongs to the isoxazoline class of compounds, which are noted for their potent insecticidal and acaricidal properties. researchgate.netscispace.com These compounds function as non-competitive antagonists of gamma-aminobutyric acid (GABA)-gated chloride channels, which are crucial for the nervous system of arthropods. nih.govnih.gov This mechanism leads to hyperexcitation, paralysis, and eventual death of the parasite. researchgate.netdntb.gov.ua A comparative analysis of fluralaner with other prominent isoxazolines—such as afoxolaner (B517428), sarolaner (B610696), and lotilaner (B608639)—reveals variations in their efficacy and spectrum of activity against different arthropod pests. researchgate.net

Efficacy Against Fleas (Ctenocephalides felis)

Fluralaner and other isoxazolines demonstrate high efficacy against fleas. In a study conducted in a simulated home environment, a single oral administration of fluralaner resulted in a flea-control efficacy of over 99% for 12 weeks on treated dogs. scispace.com

Comparative studies highlight the potent and rapid activity of the entire class. A laboratory study comparing a single dose of fluralaner with three monthly doses of afoxolaner found no statistically significant difference in flea reduction at 24 hours after weekly infestations over an 84-day period, with efficacies of 99.6% and 100%, respectively, on day 84. nih.gov In a field study, flea populations on dogs treated with a single dose of fluralaner were reduced by 100% on days 54-60 and 82-86. nih.gov Similarly, three monthly doses of afoxolaner reduced flea populations by 100% by days 82-86. nih.gov Both treatments significantly reduced flea counts, with reductions of 99.0% for fluralaner and 99.3% for afoxolaner observed within the first 7 days. nih.gov

| Compound | Efficacy | Time Point | Study Details | Source |

|---|---|---|---|---|

| Fluralaner | 99.0% | Day 7 | Field study on naturally infested dogs. | nih.gov |

| Afoxolaner | 99.3% | Day 7 | Field study on naturally infested dogs. | nih.gov |

| Fluralaner | 100% | Days 82-86 | Single dose administered on Day 0. | nih.gov |

| Afoxolaner | 100% | Days 82-86 | Three monthly doses administered. | nih.gov |

| Fluralaner | >99% | For 12 weeks | Simulated home environment study. | scispace.com |

Efficacy Against Ticks

The efficacy of isoxazolines can vary depending on the compound and the tick species. researchgate.net Comparative studies have been conducted to evaluate these differences.

In a study comparing monthly afoxolaner against a single administration of fluralaner, both treatments showed high efficacy against Rhipicephalus sanguineus and Dermacentor reticulatus ticks on dogs. nih.gov However, statistically significant differences were observed on specific days. For R. sanguineus, the efficacy of afoxolaner ranged from 86.4% to 99.5% at 24 hours post-infestation, while fluralaner's efficacy ranged from 65.7% to 100%. nih.gov Against D. reticulatus, afoxolaner's efficacy was between 85.2% and 99.6%, compared to 63.4% to 99.1% for fluralaner. nih.gov

Research comparing lotilaner, sarolaner, and afoxolaner against the lone star tick (Amblyomma americanum) found that lotilaner provided a more rapid and sustained speed of kill. nih.gov On day 28, at 24 hours post-infestation, lotilaner's efficacy was 92.3%, which was significantly different from the 4.9% efficacy of sarolaner and 0.0% efficacy of afoxolaner. nih.gov This highlights that while all are effective, the onset of acaricidal activity can differ substantially among the compounds. nih.gov

| Compound | Tick Species | Efficacy Range | Study Details | Source |

|---|---|---|---|---|

| Fluralaner | Rhipicephalus sanguineus | 65.7% - 100% | Weekly infestations over 85 days. | nih.gov |

| Afoxolaner | Rhipicephalus sanguineus | 86.4% - 99.5% | Weekly infestations over 85 days. | nih.gov |

| Fluralaner | Dermacentor reticulatus | 63.4% - 99.1% | Weekly infestations over 85 days. | nih.gov |

| Afoxolaner | Dermacentor reticulatus | 85.2% - 99.6% | Weekly infestations over 85 days. | nih.gov |

| Lotilaner | Amblyomma americanum | 92.3% | Day 28 post-infestation. | nih.gov |

| Sarolaner | Amblyomma americanum | 4.9% | Day 28 post-infestation. | nih.gov |

| Afoxolaner | Amblyomma americanum | 0.0% | Day 28 post-infestation. | nih.gov |

Spectrum of Activity Against Other Arthropods

The activity of isoxazolines extends beyond fleas and ticks to include other arthropods such as mites and various insects. Fluralaner has been shown to be highly effective in treating canine generalized demodicosis, caused by Demodex canis mites. nih.gov A single administration of either oral or spot-on fluralaner was found to be efficacious, eliminating mites from at least 98.0% of treated dogs by days 56 and 84. nih.gov

The broader spectrum also includes disease vectors. A study testing isoxazolines against sand flies, which are vectors for Leishmania, found that both fluralaner and afoxolaner were effective. nih.gov When tested via membrane feeding, afoxolaner and fluralaner showed IC₅₀ values of 305 nM and 575 nM, respectively, against Phlebotomus argentipes. nih.gov The differing activity levels between sand fly species suggest that the target site on the GABA receptor is not universally conserved among all insects. nih.gov Fluralaner has also demonstrated insecticidal activity against a range of agricultural and sanitary pests. researchgate.net

Arthropod Resistance Development and Management Strategies

Molecular Detection and Monitoring of Resistance Alleles

Effective resistance management relies on the early detection of resistance alleles in pest populations. Molecular diagnostics provide rapid and sensitive tools for monitoring the frequency and spread of these alleles, allowing for timely adjustments to control strategies mdpi.comresearchgate.net.

Several molecular techniques can be employed to detect the specific point mutations in the Rdl gene associated with target-site resistance cabidigitallibrary.org. These methods include:

Polymerase Chain Reaction (PCR)-based assays: Techniques like Allele-Specific PCR (AS-PCR) and PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) are cost-effective methods for screening large numbers of individuals for known mutations like G3'M TMD3 mdpi.com.

Real-time PCR (qPCR): This method allows for the quantification of resistance alleles within a population, providing a more precise measure of resistance frequency nih.gov.

DNA Sequencing: Direct sequencing of the Rdl gene, including next-generation sequencing (NGS) and nanopore sequencing, provides the most definitive confirmation of known mutations and can also identify novel resistance alleles mdpi.comnih.gov.

Loop-Mediated Isothermal Amplification (LAMP): LAMP is a field-friendly technique that can rapidly amplify DNA under isothermal conditions, making it suitable for on-site diagnostics without the need for sophisticated laboratory equipment cabidigitallibrary.org.

Monitoring programs are essential for tracking resistance development. These programs typically involve establishing baseline susceptibility data in pest populations before the widespread use of an insecticide irac-online.orgnih.gov. Subsequently, routine sampling and testing of field populations using both bioassays and molecular diagnostics can detect shifts in susceptibility and the emergence of resistance alleles ahdb.org.uk.

Cross-Resistance Profiles with Other Insecticide Classes (e.g., Permethrin (B1679614), Fipronil (B1672679), Dieldrin)

Cross-resistance occurs when a resistance mechanism developed against one insecticide also confers resistance to another, often one with a similar mode of action or metabolic pathway.

Permethrin: Studies in house flies have identified slight to moderate cross-resistance between fluralaner (B1663891) and the pyrethroid insecticide permethrin nih.govfrontiersin.org. This may be due to the involvement of shared metabolic detoxification pathways, such as the cytochrome P450 system, which is a known resistance mechanism for both insecticide classes psu.edunih.gov.

Fipronil and Dieldrin (B1670511): These insecticides are also non-competitive antagonists of the RDL GABA receptor. However, they bind to a different site (the A2' residue in the second transmembrane domain) than isoxazolines nih.govnih.gov. The well-known A2'S (or A302S) mutation confers high levels of resistance to dieldrin and fipronil nih.govelsevierpure.com. Importantly, fluralaner remains effective against arthropods carrying this A2'S mutation nih.gov. Conversely, the G3'M TMD3 mutation, which confers high resistance to fluralaner, does not provide cross-resistance to fipronil nih.govbrookes.ac.ukresearchgate.net. This lack of target-site cross-resistance makes fluralaner a valuable tool for rotations with phenylpyrazoles (fipronil) in resistance management programs.

Other Compounds: The G3'M TMD3 mutation has been shown to confer cross-resistance to the meta-diamide insecticide broflanilide, which shares a similar binding site with fluralaner nih.govbrookes.ac.ukresearchgate.net. However, this mutation does not confer resistance to avermectin nih.govresearchgate.net.

| Insecticide Class | Example Compound | Cross-Resistance with Fluralaner | Underlying Mechanism |

|---|---|---|---|

| Pyrethroids | Permethrin | Present (slight to moderate) | Likely shared metabolic detoxification pathways (Cytochrome P450). nih.gov |

| Phenylpyrazoles | Fipronil | Not present via target-site mutations. | Different binding sites on the RDL GABA receptor. nih.govbrookes.ac.uk |

| Organochlorines (Cyclodienes) | Dieldrin | Not present via target-site mutations. | Different binding sites on the RDL GABA receptor. nih.gov |

| Meta-diamides | Broflanilide | Present | Shared binding site on the RDL GABA receptor (G3'M TMD3 mutation). nih.govbrookes.ac.uk |

Strategies for Resistance Management in Arthropod Pest Control

To preserve the long-term efficacy of fluralaner, it is imperative to implement robust insecticide resistance management (IRM) strategies. These strategies aim to minimize selection pressure and delay the evolution of resistance. Key components of an effective IRM program include:

Rotation of Insecticides: The most critical strategy is to rotate fluralaner with insecticides that have different modes of action researchgate.net. The lack of cross-resistance with compounds like fipronil makes such rotations particularly effective. Alternating chemical classes prevents the continuous selection for a single resistance mechanism.

Judicious Use: Insecticides should only be applied when pest populations reach economically or medically significant thresholds. Unnecessary or prophylactic treatments should be avoided. Following label recommendations for application rates and timing is crucial to ensure maximum efficacy and minimize the survival of resistant individuals researchgate.net.

Monitoring and Early Detection: As detailed in section 4.2, ongoing monitoring of pest populations for susceptibility changes is vital. Early detection of resistance allows for prompt implementation of alternative control tactics before the resistance becomes widespread mdpi.com.

Use of Mosaics or Mixtures: In some agricultural settings, using a spatial mosaic of different insecticides or applying approved mixtures of products with different modes of action can be an effective strategy. However, this must be done carefully to avoid selecting for multiple resistance mechanisms simultaneously.

By integrating these strategies, the development of resistance to fluralaner can be significantly delayed, ensuring its continued value for the control of key arthropod pests in both veterinary and agricultural settings mobedco.comresearchgate.net.

Molecular Approaches for Overcoming Target-Site Resistance

While target-site mutations are a common mechanism of resistance to many insecticides, current research on fluralaner resistance in arthropods, particularly in house flies (Musca domestica), has primarily identified metabolic resistance mechanisms rather than alterations in the target site, the γ-aminobutyric acid (GABA) and glutamate-gated chloride channels. Nevertheless, molecular approaches are crucial for both understanding and mitigating the threat of resistance.

One of the primary molecular mechanisms of fluralaner resistance identified is cytochrome P450 (CYP)-mediated detoxification . psu.edunih.govresearchgate.net Studies have shown that resistance to fluralaner in house flies can be significantly suppressed by the use of synergists such as piperonyl butoxide (PBO) . psu.edunih.govresearchgate.net PBO is an inhibitor of CYP enzymes, and its ability to restore susceptibility to fluralaner indicates that enhanced metabolism by these enzymes is a key resistance mechanism.

Another identified mechanism is decreased cuticular penetration , where changes in the insect's cuticle reduce the absorption of the insecticide. psu.edunih.govresearchgate.net Molecular diagnostics play a critical role in identifying and monitoring the genes responsible for these resistance mechanisms. Techniques such as Polymerase Chain Reaction (PCR) and DNA sequencing can be employed to detect genetic markers associated with resistance, allowing for early detection and the implementation of timely management strategies. mdpi.comcabidigitallibrary.orgresearchgate.net

The development of molecular diagnostic tools is a proactive approach to resistance management. mdpi.comresearchgate.net By identifying resistance markers in pest populations, it becomes possible to make informed decisions about insecticide use, such as avoiding compounds where resistance is prevalent and selecting alternative chemistries. This approach is fundamental to preserving the efficacy of valuable insecticides like fluralaner.

Table 1: Investigated Molecular Mechanisms of Fluralaner Resistance in House Flies (Musca domestica)

| Resistance Mechanism | Molecular Basis | Method of Overcoming/Detection | Key Findings |

| Metabolic Detoxification | Overexpression of cytochrome P450 (CYP) enzymes | Use of synergists (e.g., Piperonyl Butoxide) | Resistance can be suppressed, indicating CYP-mediated detoxification as a major mechanism. psu.edunih.govresearchgate.net |

| Decreased Cuticular Penetration | Alterations in the composition or structure of the insect cuticle | - | Demonstrated as a contributing mechanism of resistance. psu.edunih.govresearchgate.net |

| Target-Site Alteration | Not yet a primary documented mechanism for fluralaner | Molecular diagnostics (PCR, sequencing) to monitor for mutations in GABA and glutamate receptor genes | Current research points to metabolic resistance as the more significant factor. |

Integration into Rotational and Combination Pest Management Programs

To delay the development of resistance, it is crucial to integrate fluralaner into broader pest management programs that employ strategies such as insecticide rotation and the use of combination products.

Rotational Programs:

The novel mode of action of fluralaner, targeting GABA and glutamate-gated chloride channels, results in a lack of significant cross-resistance with many other insecticide classes, including pyrethroids, organophosphates, and neonicotinoids. nih.gov This makes fluralaner an excellent candidate for rotation with other insecticides. Rotational strategies involve alternating the use of insecticides with different modes of action to prevent the selection of resistant individuals. For effective insecticide resistance management (IRM), it is advisable to rotate the use of different chemical agents. nih.gov Field studies have demonstrated the long-term efficacy of fluralaner in controlling various pests, which supports its use in structured rotational programs. scispace.comnih.govresearchgate.net

Table 2: Efficacy of Fluralaner in Field and Clinical Studies Against Various Arthropod Pests

| Pest Species | Study Type | Efficacy | Duration of Efficacy |

| Poultry Red Mite (Dermanyssus gallinae) | Field Study | >90% | 56 to 238 days |

| Cattle Tick (Rhipicephalus microplus) | Field Trial | >90% | Up to 42 days |

| Fleas (Ctenocephalides felis) on Dogs | Clinical Field Investigation | 100% | 12 weeks |

| Tunga penetrans on Dogs | Controlled Field Study | >95% | Up to 42 days |

Combination Programs:

The use of fluralaner in combination with other active ingredients is another effective strategy for resistance management. Combination products can provide a broader spectrum of activity and may delay the onset of resistance by presenting multiple modes of action simultaneously. For instance, a spot-on formulation combining fluralaner with moxidectin (B1677422) has been shown to be highly effective against fleas, even those from a household with repeated failures of other treatments. researchgate.net

Furthermore, studies have investigated the concurrent use of fluralaner with other commonly used veterinary products, such as those containing milbemycin oxime and praziquantel , without any observed adverse interactions. While these studies primarily focus on safety and concurrent efficacy against different parasites, they pave the way for the development of integrated control programs where fluralaner can be used alongside other treatments as part of a comprehensive strategy to manage a range of pests and mitigate resistance development.

The integration of fluralaner into well-designed rotational and combination pest management programs is essential for preserving its long-term efficacy. By strategically using this novel insecticide, it is possible to manage resistant pest populations and extend the utility of this important chemical class.

Environmental Fate and Ecological Impact Assessment

Environmental Persistence and Degradation Pathways

Fluralaner (B1663891) exhibits varying degrees of persistence in different environmental compartments, with a notable tendency towards long-term stability in soil and aerobic sediments.

Soil Stability and Half-Life Determination under Aerobic Conditions

Fluralaner is characterized by its significant persistence in soil under aerobic conditions. Studies indicate that its degradation rate is slow, leading to extended half-lives.

Soil Persistence Data:

| Soil Type | DT50 (days) | Conditions | Source |

|---|---|---|---|

| Sandy loam | ~989 | Aerobic, 18–23 °C | europa.eu |

| Loam | ~404 | Aerobic, 18–23 °C | europa.eu |

| Clay | ~717 | Aerobic, 18–23 °C | europa.eu |

| Silt loam | ~697 | Aerobic, 18–23 °C | europa.eu |

| Soil/faeces mix | 93–240 | 22°C | wildlifehealthaustralia.com.au |

| Soil/faeces mix | 7–14 | Outdoors, summer | wildlifehealthaustralia.com.au |

| Soil/faeces mix | 91–217 | Outdoors, winter | wildlifehealthaustralia.com.au |

Fluralaner is generally classified as "very persistent" (vP) in soil under aerobic conditions frontiersin.orgnih.govfrontiersin.orgeuropa.eunoahcompendium.co.ukeuropa.euoag-bvg.gc.ca. This persistence is attributed to its slow degradation pathways. Fluralaner is not degraded by hydrolysis frontiersin.org.

Aquatic Environmental Fate and Degradation Kinetics

In aquatic environments, fluralaner's fate differs between water and sediment, and between aerobic and anaerobic conditions.

Aquatic Persistence Data:

| Compartment | Condition | DT50 (days) | Classification | Source |

|---|---|---|---|---|

| Aerobic waters | Aerobic | ~3–4 | Poorly persistent | nih.govfrontiersin.org |

| Aquatic sediment | Anaerobic | ~112–195 | Stable | nih.govfrontiersin.org |

Fluralaner degrades in aquatic sediment under anaerobic conditions frontiersin.orgeuropa.eunoahcompendium.co.ukeuropa.eu. However, it is considered "very persistent" in aerobic aquatic sediments frontiersin.orgnih.govfrontiersin.orgeuropa.eunoahcompendium.co.ukeuropa.eu. In contrast, it is poorly persistent in aerobic waters, with a short half-life of approximately 3–4 days nih.govfrontiersin.org.

Ecotoxicity to Non-Target Arthropod Species

Fluralaner exhibits significant toxicity to various non-target arthropod species, particularly aquatic invertebrates and terrestrial insects like honey bees.

Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)

Fluralaner is classified as highly toxic to aquatic invertebrates, with Daphnia magna being a key indicator species.

Toxicity to Daphnia magna :

| Endpoint | Value | Duration | Species | Classification | Source |

|---|---|---|---|---|---|

| Acute Immobilisation (EC50) | > 0.015 mg/l | 48 h | Daphnia magna | Highly toxic | msd.commsd.commerck.commsd.commerck.commsd.commerck.com |

| Chronic Immobilisation/Reproduction (NOEC) | 0.0736 µg/l | 21 d | Daphnia magna | Highly toxic | msd.commsd.commerck.commsd.commerck.commsd.commerck.com |

The compound is also classified as "Very toxic to aquatic life with long lasting effects" (H410) msd.commsd.commerck.commsd.commsd.commerck.com.

Toxicity to Terrestrial Non-Target Insects (e.g., Honey Bees, Dung Beetles)

Fluralaner poses a significant risk to terrestrial insects, notably honey bees, due to its mode of action.

Toxicity to Honey Bees (Apis mellifera) :

| Endpoint | Value | Route | Species | Classification | Source |

|---|---|---|---|---|---|

| Oral/Contact Toxicity | 0.13 μ g/adult | Oral/Contact | Apis mellifera | Highly toxic | researchgate.netnih.govepa.gov |

Fluralaner acts as a potent inhibitor of the γ-aminobutyric acid (GABA) receptor in insects, including honey bees researchgate.netnih.govepa.govacs.orgnih.govmdpi.com. This mechanism contributes to its high toxicity to bees researchgate.netnih.govepa.govacs.org.

Dung Beetles and Other Terrestrial Insects: Concerns have been raised regarding the potential impact of fluralaner excreted in animal feces on dung beetles and other terrestrial insects frontiersin.orgnih.govveterinaryirelandjournal.com. While direct toxicity data for fluralaner on dung beetles is limited, its persistence in feces and its known toxicity to other invertebrates suggest a potential risk. Studies comparing fluralaner to other parasiticides indicate that fluralaner may have a greater impact on dung fauna due to its persistence wildlifehealthaustralia.com.au. Fluralaner has also been found to be highly toxic to terrestrial insects in general oag-bvg.gc.ca. However, one study indicated that fluralaner was not toxic to Culex pipiens mosquito larvae und.edu.

Impacts on Ecological Decomposition Processes

The persistence of fluralaner, particularly in animal feces, raises questions about its impact on ecological decomposition processes, which rely on the activity of soil invertebrates and microorganisms.

While specific studies on fluralaner's direct impact on decomposition rates are scarce, its persistence in feces and potential toxicity to dung fauna (insects involved in breaking down organic matter) suggest an indirect impact on these processes wildlifehealthaustralia.com.aufrontiersin.orgnih.govveterinaryirelandjournal.com. If dung beetles and other detritivores are adversely affected by fluralaner residues, the rate of organic matter breakdown and nutrient cycling could be altered. Further research is needed to fully elucidate these potential impacts.

Pathways of Environmental Transfer and Contamination

Fluralaner can enter the environment through various routes originating from treated animals. The primary pathways include excretion via feces, potential runoff into aquatic ecosystems, and shedding of residues through animal hair.

Excretion via Feces and Potential Bioavailability to Coprophagous Organisms

Fecal excretion is a significant route for Fluralaner to enter the environment. Studies indicate that a substantial portion of the administered dose is eliminated unchanged in the feces, making it a major source of environmental contamination.

Excretion Profile: Approximately 90% of an administered dose of Fluralaner is eliminated unchanged in the feces frontiersin.orgfrontiersin.orgnih.gov. This high proportion of unchanged compound in excreta highlights its potential for environmental dissemination.

Fecal Residue Concentrations and Persistence: Fecal samples from treated animals can contain high concentrations of Fluralaner, with measurements reaching up to 44,000 μg/kg frontiersin.org. The elimination of Fluralaner in feces can persist for several weeks to months; for instance, residues have been detected in lion feces for up to 89 days post-administration frontiersin.orgresearchgate.net.

Bioavailability to Coprophagous Organisms: Coprophagous organisms, such as dung beetles, flies, and isopods, consume animal feces as a food source buffalo.eduwikidoc.org. These organisms play a crucial role in nutrient cycling and decomposition. The presence of Fluralaner in feces raises concerns about its potential bioavailability and subsequent effects on these invertebrates, which are vital components of terrestrial ecosystems. While direct studies on Fluralaner's impact on specific coprophagous species are limited, the principle of chemical transfer through fecal consumption is established for other antiparasitic agents researchgate.net.

Table 1: Fluralaner Excretion and Fecal Contamination

| Parameter | Value | Source(s) |

| Percentage of dose eliminated in feces | ~90% | frontiersin.orgfrontiersin.orgnih.gov |

| Maximum concentration in fecal samples | Up to 44,000 μg/kg | frontiersin.org |

| Persistence in feces | Weeks to months (e.g., 89 days in Lions) | frontiersin.orgresearchgate.net |

| Primary route of environmental contamination | Feces | frontiersin.orgnih.govresearchgate.net |

Runoff into Aquatic Ecosystems from Treated Environments

Fluralaner can be transported from terrestrial environments into aquatic ecosystems through various runoff mechanisms. Activities such as swimming, washing of treated animals, or rainfall can mobilize the compound from treated areas into water bodies.

Mechanisms of Aquatic Transfer: Companion animals treated with Fluralaner that swim or are bathed can release the compound into water systems researchgate.netresearchgate.netwhippasnappa.com. Runoff from areas where treated animals defecate or urinate can also contribute to water contamination.

Aquatic Concentrations and Water Quality: Studies have indicated that Fluralaner concentrations in swimming water can exceed established water quality standards, suggesting a potential risk to aquatic environments researchgate.netresearchgate.net.

Persistence in Aquatic Environments: Fluralaner exhibits low persistence in aerobic waters, with a reported half-life (DT50) of approximately 3–4 days frontiersin.org. However, it can be more stable in aquatic sediments, with a DT50 ranging from 112 to 195 days frontiersin.org. Its classification as persistent or very persistent in soil and aerobic freshwater sediment further underscores its potential for long-term presence in certain environmental compartments europa.eu. Fluralaner also has low solubility in water (0.1 mg/L) europa.eu.

Table 2: Fluralaner Transfer to Aquatic Ecosystems

| Pathway/Compartment | Observation/Concentration | Persistence (DT50) | Source(s) |

| Swimming/Washing runoff | Exceeded Dutch water quality standards | N/A | researchgate.netresearchgate.net |

| Aerobic waters | Low persistence | ~3-4 days | frontiersin.org |

| Sediments | Stable | 112-195 days | frontiersin.org |

| Soil | Persistent/Very Persistent | Up to 989 days | frontiersin.orgeuropa.eu |

| Water Solubility | Low (0.1 mg/L) | N/A | europa.eu |

Environmental Contamination through Animal Shedding and Residues

Beyond excretion, Fluralaner can be released into the environment through the shedding of treated animals' hair or other residues.

Shedding of Hair and Other Residues: Fluralaner has been detected in the hair of treated animals frontiersin.orgresearchgate.net. This shedding can lead to the compound being dispersed in the environment, including into non-target locations such as bird nests, indicating a potential exposure pathway for wildlife researchgate.net. Urine samples from treated animals have also shown detectable levels of Fluralaner frontiersin.orgresearchgate.net.

Residue Concentrations in Shedding Materials: Concentrations of Fluralaner in hair samples have been reported to be up to 1,000 μg/kg, and up to 1 μg/L in urine samples frontiersin.org.

Environmental Persistence: Fluralaner's persistence in soil, with DT50 values up to 989 days, suggests that residues shed into the environment can remain for extended periods frontiersin.orgeuropa.eu.

Table 3: Fluralaner Shedding and Environmental Residues

| Medium | Detected Concentration (Max) | Source(s) |

| Hair | Up to 1,000 μg/kg | frontiersin.org |

| Urine | Up to 1 μg/L | frontiersin.org |

| Hair (in bird's nest) | Detected | researchgate.net |

Advanced Analytical and Research Methodologies

Chromatographic and Spectrometric Techniques for Fluralaner (B1663891) Residue Analysis

The accurate and sensitive detection of Fluralaner residues in various matrices is essential for regulatory monitoring and risk assessment. Chromatographic and spectrometric techniques, particularly those coupled with mass spectrometry, are indispensable for this purpose.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a widely utilized technique for the quantification of Fluralaner residues due to its high sensitivity and selectivity. Studies have established validated HPLC-MS/MS methods for the determination of Fluralaner in animal-derived matrix samples, including eggs and tissues researchgate.netapvma.gov.aubond.edu.auapvma.gov.au. These methods typically involve solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column using mobile phases such as acetonitrile (B52724) and aqueous formic acid researchgate.netbond.edu.au. The detection is performed in positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) researchgate.net. Validation parameters, including limits of detection (LOD) and quantification (LOQ), linearity, accuracy, and precision, are critical for ensuring the reliability of the results researchgate.netbond.edu.aukorseaj.org. For instance, in chicken tissues and eggs, LOQ values for Fluralaner have been reported in the range of 2 to 40 µg/kg, with recoveries between 71.1–109.2% apvma.gov.au. Similarly, in cattle tissues, LOQ values varied from 0.008 mg/kg in muscle to 0.04 mg/kg in liver and fat apvma.gov.au.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers advantages in terms of speed and efficiency compared to traditional HPLC. This technique has been employed for the quantification of Fluralaner residues, for example, in egg matrices nih.gov. A UPLC-MS/MS system, often comprising a binary solvent manager, autosampler, and a triple quadrupole mass spectrometer, is used for analysis nih.gov. Chromatographic separation is typically achieved on a C18 column with a mobile phase gradient of acetonitrile and aqueous formic acid nih.gov. The method development and validation process for UPLC-MS/MS methods focus on achieving low LOD and LOQ values, ensuring good linearity, accuracy, and precision for reliable residue analysis nih.gov.

Chiral Detection Methods for Enantiomeric Analysis (LC-MS/MS)

Given that Fluralaner is a chiral compound, enantioselective analysis is crucial for understanding its stereospecific bioactivity and metabolism. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) using chiral stationary phases (CSPs) is a key technique for separating and quantifying Fluralaner enantiomers researchgate.netacs.orgnih.govacs.org. Studies have successfully established chiral detection methods using CSPs like Chiralpak IG or Lux cellulose-3 to resolve the enantiomers of Fluralaner researchgate.netacs.orgacs.org. The optimization of mobile phase composition, temperature, and flow rate is critical for achieving effective enantioseparation acs.org. Research has confirmed the optical rotation and absolute configuration of Fluralaner enantiomers as S-(+)-Fluralaner and R-(−)-Fluralaner researchgate.netacs.orgnih.gov. These chiral analytical methods are vital for investigating enantioselective metabolism and bioactivity, which can inform risk assessments and the development of more targeted agricultural applications researchgate.netacs.orgnih.gov. For example, S-Fluralaner has demonstrated significantly higher bioactivity compared to its R-enantiomer against certain insect species researchgate.netacs.orgnih.gov.

In Vitro Bioassay Systems for Efficacy and Mechanism Elucidation

In vitro bioassays are instrumental in elucidating the mechanism of action and determining the efficacy of Fluralaner at a molecular level. These systems allow for precise measurements of its interaction with target receptors.

Xenopus Oocyte Expression Systems for Receptor Functional Characterization

Xenopus oocytes are widely used as a heterologous expression system to study the function of ion channels and receptors, including those targeted by Fluralaner. Researchers have expressed insect γ-aminobutyric acid (GABA) receptors, specifically the RDL subunit from various species such as Bactrocera dorsalis and Aedes aegypti, in Xenopus oocytes mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net. Using two-electrode voltage clamp electrophysiology, these studies assess the effect of Fluralaner on GABA-induced currents. Fluralaner has been characterized as a potent antagonist of insect RDL GABA receptors, significantly inhibiting GABA-induced currents in a dose-dependent manner mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net. The median effective concentration (EC50) for GABA-induced currents in B. dorsalis RDL has been reported as 2.4 × 10−4 M mdpi.comnih.govresearchgate.net. These findings confirm that Fluralaner targets insect GABA-gated chloride channels, leading to hyperexcitation, paralysis, and death of the target pests mdpi.comnih.goveuropa.eunoahcompendium.co.ukeuropa.eu. Furthermore, studies have shown that Fluralaner exhibits selective inhibition of arthropod GABA-gated chloride channels (GABACls) and L-glutamate-gated chloride channels (GluCls), with a particular high sensitivity towards arthropod RDL compared to mammalian GABA receptors researchgate.neteuropa.eunih.govcore.ac.ukcaymanchem.comnih.govscienceopen.commdpi.comresearchgate.net. For instance, Fluralaner demonstrated significantly lower IC50 values (1.9-13 µM) against human and canine GABARs compared to Lotilaner (B608639) (> 30 µM), while still showing potent inhibition of arthropod targets nih.govscienceopen.com.

Cell-Based Assays for Ligand Binding and Ion Channel Function

Cell-based assays provide another powerful tool for investigating Fluralaner's interaction with its molecular targets. These assays, often utilizing HEK293 cell lines engineered to express specific receptors, allow for the characterization of ligand binding and ion channel modulation. Studies have employed membrane potential fluorescence dye assays to compare the ion channel inhibition by Fluralaner with established insecticides on arthropod RDL and GluCl receptors nih.govcore.ac.uk. In these assays, Fluralaner has demonstrated several orders of magnitude greater potency than picrotoxinin (B1677863) and dieldrin (B1670511), and significantly outperformed fipronil (B1672679) on arthropod RDLs, while leaving rat GABACl unaffected nih.govcore.ac.uk. Fluralaner's potent and selective inhibition of arthropod GABA-gated chloride channels has been confirmed, with IC50 values as low as 455 pM for binding to housefly head membranes caymanchem.com. The compound also effectively blocks GABA- and glutamate-induced chloride currents in Xenopus oocytes expressing housefly receptors, with IC50 values of 5.32 nM for MdGABACl and 79.9 nM for MdGluCl caymanchem.com. These cell-based assays reinforce the understanding of Fluralaner's mechanism of action as a potent blocker of arthropod ligand-gated chloride channels.

Membrane-Feeding Assays for Arthropod Reproductive Studies

Membrane-feeding assays are instrumental in delivering compounds to hematophagous arthropods, such as ticks and mosquitoes, to study their effects on feeding behavior, survival, and reproduction. While specific studies detailing Fluralaner's impact on arthropod reproduction via membrane-feeding assays are not extensively detailed in the provided literature, the methodology itself is established for delivering active agents to these organisms scielo.org.zaafricanentomology.comresearchgate.net. Research involving genetic modifications related to Fluralaner's target site has indicated reproductive consequences. For instance, a mutation in the Drosophila melanogaster GABA receptor RDL subunit (DmRDLN318L) was found to cause malformed ovaries, stunted eggs, and sterility in homozygous females, highlighting a potential link between target-site interaction and reproductive health in insects exposed to Fluralaner brookes.ac.uk. Such observations suggest that membrane-feeding assays could be adapted to deliver Fluralaner and assess its reproductive effects in various arthropod species.

Genetic Engineering Approaches for Target-Site Analysis

Genetic engineering tools are crucial for dissecting the molecular mechanisms of Fluralaner's action and understanding insecticide resistance.

CRISPR/Cas9 Gene Editing for Resistance Mechanism Probing and Target Validation

The CRISPR/Cas9 system has been pivotal in validating Fluralaner's primary target, the RDL subunit of insect GABA receptors, and in elucidating resistance mechanisms. Studies have utilized CRISPR/Cas9 to introduce specific mutations into the RDL gene, such as the N318L substitution in Drosophila melanogaster RDL (DmRDLN318L), which conferred approximately 9.87-fold resistance to Fluralaner in homozygous mutants brookes.ac.uk. Similarly, the G3'MTMD3 mutation in the RDL subunit has been shown to significantly reduce Fluralaner potency and confer resistance in Drosophila melanogaster nih.govscienceopen.com. These gene-editing approaches allow researchers to directly link genetic alterations at the target site to changes in Fluralaner sensitivity and to validate the RDL subunit as the key molecular target.

| Mutation Site | Species | Target Gene | Mutation | Resistance Fold (Fluralaner) | Reproductive Impact Observed | Reference |

| M2 region | Drosophila melanogaster | DmRDL | N318L | 9.87-fold | Malformed ovaries, sterility | brookes.ac.uk |

| TMD3 region | Drosophila melanogaster | DmRDL | G3'MTMD3 | High resistance | Sterility, impaired locomotivity | nih.govscienceopen.com |

Gene Cloning and Heterologous Expression of Arthropod Receptors

The functional characterization of arthropod receptors, particularly GABA and glutamate-gated chloride channels, is essential for understanding Fluralaner's mode of action. Gene cloning techniques have enabled the isolation of cDNAs encoding these receptors from various arthropod species, including ticks (Rhipicephalus (R.) microplus) and insects (Aedes aegypti, Chilo suppressalis) nih.govmdpi.comnih.govresearchgate.net. These cloned genes are then expressed heterologously, typically in systems like Xenopus laevis oocytes or HEK293 cells nih.govmdpi.comnih.govresearchgate.netplos.org. This allows for the detailed pharmacological analysis of Fluralaner's interaction with specific receptor subunits, comparing its potency against native and mutated receptors, and assessing its selectivity over mammalian channels nih.govmdpi.comnih.gov. For example, heterologous expression of Rhipicephalus (R.) microplus RDL and GluCl, alongside various insect RDL variants, facilitated comparisons of Fluralaner's inhibitory effects with other insecticides nih.gov.

Microencapsulation Techniques for Sustained Release and Targeted Delivery